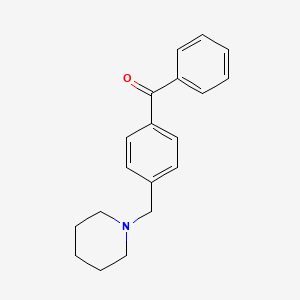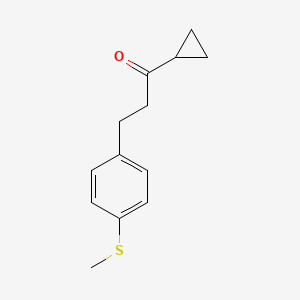
Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone” is a chemical compound with the CAS Number: 898781-87-8. Its molecular formula is C13H16OS and it has a molecular weight of 220.34 . The IUPAC name for this compound is 1-cyclopropyl-3-[4-(methylsulfanyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for “Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone” is 1S/C13H16OS/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Enamine Formation from Cyclopropyl Ketones : Cyclopropyl ketones, such as Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone, can be used to prepare enamines. These enamines have a vinylcyclopropane structure, as demonstrated by NMR studies in research by Pocar, Stradi, and Trimarco (1975) (Pocar, Stradi, & Trimarco, 1975).
Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters : Cyclopropyl alkyl ketones are useful in synthesizing cyclopropane acetic acid ethyl esters in a one-step process involving lead (IV) acetate and 70% perchloric acid, as reported by Nongkhlaw et al. (2005) (Nongkhlaw et al., 2005).
Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols : Cyclopropyl ketones can be involved in cyclization reactions to yield compounds like quinolin-8-ols and tetrahydroquinolin-8-ols, as shown in a study by Uchiyama et al. (1998) (Uchiyama et al., 1998).
Formation of Nickeladihydropyran : Cyclopropyl phenyl ketone, a related compound, undergoes oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for producing cyclopentane compounds, as discovered by Ogoshi, Nagata, and Kurosawa (2006) (Ogoshi, Nagata, & Kurosawa, 2006).
Kinetic Resolution of Cyclopropyl Ketones : The study by Zhang and Zhang (2012) on the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones under the catalysis of chiral gold(I) species reveals the efficient obtention of optically active ketones (Zhang & Zhang, 2012).
Ring Opening and Synthesis of Cyclopentanone Derivatives : Tsuge et al. (1988) explored the acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, leading to the synthesis of cyclopentanone or cyclohexenone derivatives (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Preparation of Dihydropyrroles and Pyrroles : Doubly activated cyclopropanes derived from cyclopropyl ketones serve as precursors for synthesizing dihydropyrroles and pyrroles, as described by Wurz and Charette (2005) (Wurz & Charette, 2005).
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGKFMGVLGJQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644406 |
Source


|
| Record name | 1-Cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone | |
CAS RN |
898781-87-8 |
Source


|
| Record name | 1-Cyclopropyl-3-[4-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




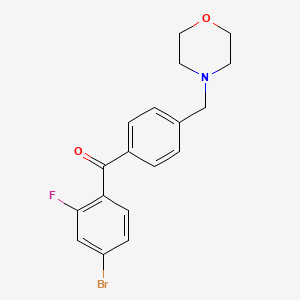
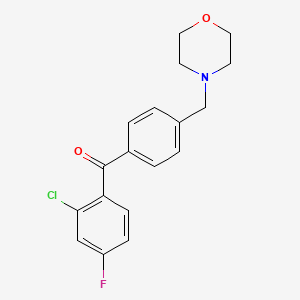
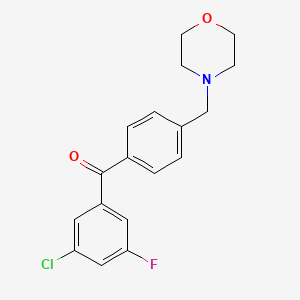

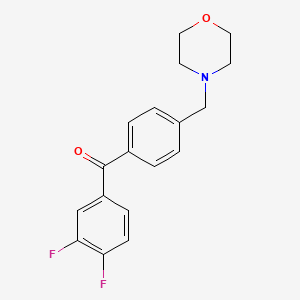
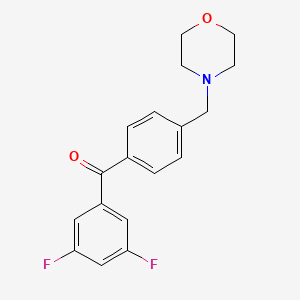
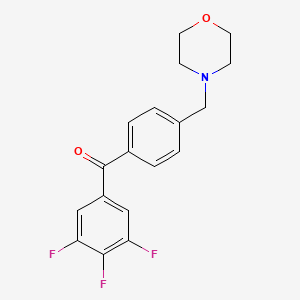
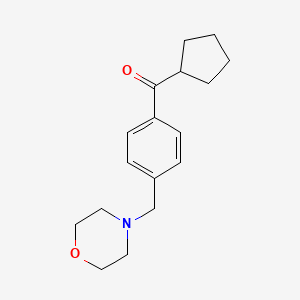
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
